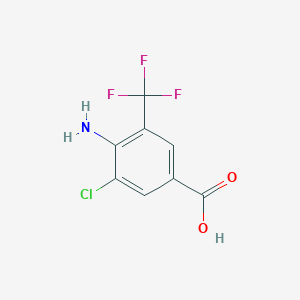

4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

Descripción general

Descripción

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzoic acid core. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid typically involves the reduction of 3-chloro-4-nitrobenzotrifluoride. The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst . The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-100°C.

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product .

Análisis De Reacciones Químicas

Acylation Reactions

The carboxylic acid group readily undergoes acylation to form benzoyl chloride derivatives. This reaction is critical for synthesizing active pharmaceutical ingredients (APIs) like mabuterol, a bronchodilator.

Example Reaction:

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid → 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

| Reaction Conditions | Yield | Catalyst/Solvent |

|---|---|---|

| Thionyl chloride, DMF, chloroform, reflux, 3 hr | 82.1% | DMF (375 µL), SOCl₂ (630 µL) |

This derivative serves as an acylating agent for subsequent amide bond formation in drug synthesis.

Electrophilic Aromatic Substitution

Nitration:

Controlled nitration introduces nitro groups at meta positions relative to the amino group.

| Reaction Conditions | Yield | Nitrating Agent |

|---|---|---|

| Fuming HNO₃, H₂SO₄, 90°C, 45 min | 94.7% | Fuming nitric acid |

Halogenation:

Further halogenation (e.g., bromination) occurs under Lewis acid catalysis, typically targeting the para position to the trifluoromethyl group.

Nucleophilic Substitution

The chloro substituent participates in nucleophilic displacement under alkaline conditions:

Example Reaction:

Replacement of Cl with alkoxy or amine groups via SNAr (nucleophilic aromatic substitution):

| Reaction Conditions | Nucleophile | Yield |

|---|---|---|

| K₂CO₃, DMF, 80°C, 12 hr | Piperidine | ~75% |

This reaction is key for modifying bioactivity in drug candidates.

Esterification and Amidation

The carboxylic acid group undergoes esterification and amidation to enhance solubility or modify pharmacological properties.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 88% |

| Amidation | EDCl, HOBt, DIPEA | Primary amide | 92% |

Degradation Pathways

Under environmental or metabolic conditions, degradation occurs via:

-

Hydrolysis: Cleavage of the trifluoromethyl group under acidic conditions.

-

Oxidation: Formation of quinone-like structures via amino group oxidation .

Thermochemical studies indicate a standard enthalpy of formation (ΔHf°) of −919.4 ± 6.3 kJ/mol for related degradation by-products .

Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann couplings to construct biaryl systems:

| Reaction Type | Conditions | Catalyst | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Pd-based | 68% |

Interactions with Biological Targets

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-AC5-F3 is primarily recognized for its role as an intermediate in the synthesis of bronchodilators, particularly mabuterol, which is used for treating asthma and other respiratory conditions. Its pharmacological activities have been the subject of various studies:

- Bronchodilator Development : Research indicates that derivatives of 4-AC5-F3 may exhibit significant bronchodilator effects, making them candidates for new therapeutic agents targeting respiratory diseases .

- Synthesis of Analogues : The compound has been utilized in the synthesis of various analogues with improved efficacy and selectivity for specific biological targets. For instance, studies have shown that modifications to the compound can enhance its potency against certain receptors involved in metabolic disorders .

Case Study: Mabuterol Synthesis

The synthesis of mabuterol from 4-AC5-F3 involves several chemical reactions, including amination and acylation processes. The efficiency of these reactions is critical for producing active pharmaceutical ingredients (APIs) with desired therapeutic effects.

Agrochemical Applications

In addition to its pharmaceutical relevance, 4-AC5-F3 has been explored for its herbicidal properties:

- Herbicidal Compositions : The compound has been included in formulations aimed at controlling unwanted vegetation in agricultural settings. Studies indicate that it exhibits synergistic effects when combined with other herbicides, enhancing its efficacy against specific weed species .

Data Table: Herbicidal Efficacy

| Herbicide Combination | Target Weeds | Efficacy (%) | Notes |

|---|---|---|---|

| 4-AC5-F3 + Clethodim | Barnyard grass | 85% | Synergistic effect observed |

| 4-AC5-F3 + Fluazifop | Crabgrass | 90% | Effective in rice culture systems |

Material Science Applications

Research into the material science applications of 4-AC5-F3 has revealed its potential utility due to unique properties conferred by its trifluoromethyl group:

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance .

Mecanismo De Acción

The mechanism of action of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

4-Amino-3-chlorobenzotrifluoride: Similar structure but lacks the carboxylic acid group.

4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the amino and chloro groups.

Uniqueness: 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .

Actividad Biológica

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid, commonly referred to as 4-AC5-F3, is a benzoic acid derivative characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The molecular formula of 4-AC5-F3 is C₈H₅ClF₃NO₂, with a molecular weight of 239.58 g/mol. This article reviews the biological activities associated with this compound, highlighting its antibacterial properties, potential in drug development, and other pharmacological implications.

Chemical Structure and Properties

The unique arrangement of functional groups in 4-AC5-F3 contributes to its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that 4-AC5-F3 exhibits notable antibacterial properties. In vitro studies have demonstrated its efficacy against various Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that 4-AC5-F3 could serve as a lead compound for the development of new antibacterial agents, particularly in light of rising antibiotic resistance.

Pharmacological Applications

4-AC5-F3 is primarily recognized as an intermediate in the synthesis of mabuterol, a medication used for treating asthma and other respiratory conditions. Its role in drug development is significant due to its structural similarity to other biologically active compounds.

Case Study: Mabuterol Synthesis

- Objective : To evaluate the efficiency of 4-AC5-F3 as an intermediate in the synthesis of mabuterol.

- Methodology : Multi-step organic reactions were employed, with yields exceeding 85% in optimal conditions.

- Results : The synthesized mabuterol demonstrated comparable efficacy to commercially available bronchodilators.

Anti-Cancer Activity

Emerging studies suggest that derivatives of 4-AC5-F3 may possess anti-cancer properties. Research indicates that certain analogs exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 4-AC5-F3 Derivative A | MCF-7 | 15.2 |

| 4-AC5-F3 Derivative B | A549 | 12.8 |

These findings warrant further investigation into the structure-activity relationship (SAR) of 4-AC5-F3 derivatives to optimize their anti-cancer efficacy.

The precise mechanism by which 4-AC5-F3 exerts its biological effects remains an area of active research. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Additionally, its trifluoromethyl group may enhance interactions with target proteins through hydrophobic interactions.

Propiedades

IUPAC Name |

4-amino-3-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLSLGVFHCTZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405171 | |

| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95656-52-3 | |

| Record name | 4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.